molecular formula C27H37N3O7S B571526 (1R,2S)-Darunavir CAS No. 1402142-63-5

(1R,2S)-Darunavir

Cat. No.: B571526
CAS No.: 1402142-63-5
M. Wt: 547.667
InChI Key: CJBJHOAVZSMMDJ-QJJBCJIQSA-N
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Description

(1R,2S)-Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor of significant interest in antiviral research. Its primary research value lies in its exceptionally high genetic barrier to resistance and a dual mechanism of action; it potently inhibits the catalytic activity of the HIV-1 protease enzyme and also interferes with the dimerization of protease monomers, a key step for enzyme function . This dual action makes it a valuable tool for studying viral maturation and for investigating resistance mechanisms in multidrug-resistant HIV strains . Darunavir is designed to form extensive hydrogen-bonding interactions with the backbone atoms of the protease active site, a feature that is thought to contribute to its robust activity against a wide spectrum of protease variants, as the protein backbone is less prone to mutation than side chains . Research has identified that certain pre-existing substitutions in the protease, such as V32I, can predispose the virus to develop high-level resistance to Darunavir, making this compound critical for studies on the evolution of drug resistance . Ongoing research efforts continue to explore Darunavir's structure-activity relationships, focusing on designing novel analogs to combat known resistant variants and further elucidate protease-inhibitor interactions . This product is intended for research applications in virology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-QJJBCJIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402142-63-5
Record name Darunavir, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidating the Molecular Mechanisms of 1r,2s Darunavir S Inhibitory Action on Hiv 1 Protease

Detailed Molecular Interactions Governing (1R,2S)-Darunavir Binding to HIV-1 Protease

Darunavir's potent inhibitory activity is attributed to a combination of extensive hydrogen bonding, precise interactions with key active site residues, and a remarkable adaptability to the dynamic nature of the HIV-1 protease enzyme.

Extensive Hydrogen Bonding Network with HIV-1 Protease Backbone Atoms in S2 to S2' Subsites

A hallmark of Darunavir's binding mechanism is its ability to establish a robust network of hydrogen bonds with the backbone atoms of the HIV-1 protease, particularly within the S2 and S2' subsites capes.gov.brnih.govrsc.orgresearchgate.netnih.govmdpi.com. The bis-tetrahydrofuranyl (bis-THF) moiety, a key structural feature of Darunavir (B192927), engages in significant hydrogen bonding interactions with the backbone amide groups of Asp29 and Asp30 in the S2 subsite nih.govmdpi.com. Furthermore, the P2' 4-amino functionality of Darunavir contributes to this network by forming hydrogen bonds with backbone atoms in the S2' subsite nih.govresearchgate.net. In wild-type HIV-1 protease, Darunavir forms approximately 11 direct hydrogen bonds. However, in certain drug-resistant mutants, the number of direct hydrogen bonds can be reduced, as seen with only 2 direct hydrogen bonds formed with the main chain amides of Gly49 and Gly50 in the PRP51-D25N mutant acs.org.

Darunavir MoietyHIV-1 Protease Residue(s)SubsiteInteraction TypeCitation(s)
Bis-THFAsp29 (NH), Asp30 (NH)S2Hydrogen Bonding nih.govmdpi.com
Bis-THFAsp30' (backbone)S2Hydrogen Bonding frontiersin.org
P2' 4-aminoBackbone atomsS2'Hydrogen Bonding nih.govresearchgate.net
Bis-THFGly49 (amide), Gly50 (amide)S2Hydrogen Bonding (mutant) acs.org

Direct Interactions with Catalytic Aspartate Residues (Asp25, Asp25') and Other Key Active Site Residues (Asp29, Asp30, Gly27)

Darunavir directly interacts with the catalytic dyad, Asp25 and Asp25', which are crucial for the enzyme's proteolytic activity mdpi.commanara.edu.sydrugbank.com. The oxygen atoms of Darunavir's THF/bis-THF groups form extensive hydrogen bond interactions with Asp29 and Asp30 residues mdpi.com. Beyond these critical residues, Darunavir also engages with other key active site amino acids, including Gly27, Asp29, and Asp30, through hydrogen bonding ijddr.in. Hydrophobic interactions are also significant, with residues such as Lys23, Gly27, Ala28, Val32, Gly48, Gly49, Pro81, Val82, Ile84, Asp30, and Val47 contributing to the binding affinity through van der Waals forces ijddr.in. Comparisons with other inhibitors, like amprenavir, reveal that Darunavir forms more favorable interactions with conserved residues such as Ala28 and Asp29, contributing to its enhanced potency nih.gov.

Key Active Site ResidueInteraction Type(s) with DarunavirCitation(s)
Asp25, Asp25'Hydrogen Bonding mdpi.commanara.edu.sydrugbank.com
Asp29Hydrogen Bonding, Hydrophobic nih.govmdpi.comijddr.innih.gov
Asp30Hydrogen Bonding, Hydrophobic mdpi.comfrontiersin.orgijddr.innih.gov
Gly27Hydrogen Bonding, Hydrophobic manara.edu.syijddr.innih.gov
Gly48Hydrophobic, Hydrogen Bonding manara.edu.syijddr.innih.gov
Ala28Hydrophobic, Hydrogen Bonding ijddr.innih.gov
Ile47Hydrophobic ijddr.innih.gov

Conformational Flexibility and Adaptability of this compound to Dynamic Enzyme States

HIV-1 protease is a dynamic enzyme, and its conformational flexibility plays a role in inhibitor binding and the development of drug resistance frontiersin.orgnih.govfrontiersin.org. Darunavir exhibits molecular flexibility that allows it to adapt to changes in the protease's shape drugbank.com. In the context of drug resistance, mutations can alter the protease's conformation, leading to a semi-open state with increased flap-tip flexibility. This altered flexibility can facilitate the disjunction of inhibitors from the active site frontiersin.orgfrontiersin.org. Despite these changes, Darunavir's robust interactions, particularly its extensive hydrogen bonding, help maintain its binding affinity and inhibitory activity even in the presence of certain resistance mutations frontiersin.orgnih.govfrontiersin.org.

Identification and Characterization of a Proposed Second Inhibitor-Binding Site on the Protease Dimer Surface

Second Binding Site Residue(s)Interaction Type(s) with DarunavirCitation(s)
Glu35'Interactions acs.org
Lys45'Interactions acs.org
Lys55'Interactions acs.org
Val56'Interactions acs.org
Arg57'Interactions acs.org

Compound List:

this compound (DRV)

HIV-1 Protease (HIV-1 PR)

Amprenavir (APV)

Saquinavir (SQV)

Lopinavir (LPV)

Tipranavir (TPV)

Atazanavir (ATV)

Ritonavir (RTV)

Fosamprenavir

Stereoselective Synthetic Methodologies and Rational Chemical Design of 1r,2s Darunavir and Its Analogues

Structure-Based Drug Design Principles Applied to (1R,2S)-Darunavir

This compound is a potent HIV-1 protease inhibitor developed through structure-based design strategies that place a significant emphasis on maximizing interactions within the enzyme's active site. osti.gov A key principle behind its design is the formation of strong hydrogen bonds with the backbone atoms of the HIV-1 protease, a strategy intended to create a high genetic barrier to resistance. osti.govnih.gov This approach led to the development of a nonpeptidyl inhibitor that targets the protease backbone, resulting in an exceedingly potent compound. nih.gov X-ray crystal structural analysis of darunavir (B192927) complexed with HIV-1 protease has confirmed the extensive network of hydrogen bonds it forms with backbone atoms from the S2 to S2' subsites of the active site. nih.gov

A critical innovation in the design of darunavir was the incorporation of a stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF) moiety as a high-affinity P2 ligand. osti.govnih.govthebiogrid.org This bicyclic polyether-like ligand was specifically designed to promote hydrogen bonding with the backbone amide NHs of aspartic acid residues Asp29 and Asp30 in the S2 subsite of the protease. osti.govnih.govnih.gov The bis-THF ligand effectively occupies the hydrophobic pocket of the S2-site, maximizing favorable interactions. nih.gov

The significance of the bis-THF moiety is particularly evident in its contribution to the drug's resilience against resistance. acs.org Structural analysis reveals that in the S2 subsite, the oxygen atoms of the bis-THF ligand are positioned within hydrogen bonding distance of the backbone amide NHs of Asp29 and Asp30. nih.gov The urethane (B1682113) linkage that connects the bis-THF moiety to the inhibitor's scaffold is also crucial; its NH group forms a strong hydrogen bond with the carbonyl of Gly27, while the carbonyl group participates in a water-mediated hydrogen bonding network with the flaps of the protease. nih.gov This intricate network of interactions, anchored by the bis-THF ligand, is a cornerstone of darunavir's high potency. nih.gov The development of darunavir analogues has further explored the potential of the bis-THF moiety, with studies synthesizing and evaluating derivatives featuring substituted bis-THF rings as P2 ligands. nih.govfigshare.com

Complementing the P2 ligand, the 4-aminobenzene sulfonamide moiety was rationally incorporated as the P2' ligand to establish critical interactions with the backbone atoms in the S2' subsite of the HIV-1 protease. osti.govnih.gov The design of inhibitors that enhance these backbone binding interactions, particularly at the S2' subsite, has been a focus of research. researchgate.netosti.gov

X-ray crystallography has shown that the P2' 4-aminosulfonamide ligand of darunavir engages in water-mediated hydrogen bonding interactions with the backbone amide NH of Gly48' via two water molecules. osti.gov This interaction with the flexible flap region of the enzyme contributes to the inhibitor's tight binding. osti.gov Recognizing the importance of this interaction, subsequent research has focused on modifying the P2' ligand to further promote hydrogen bonding and improve antiviral activity. nih.govresearchgate.net These efforts have included replacing the 4-amino functionality with various amide derivatives to interact more effectively with residues in the S2' subsite. nih.gov For instance, certain analogues featuring modified P2' ligands have displayed very potent enzyme inhibitory activity, with some showing Ki values in the picomolar range. nih.govresearchgate.net

Analogue Modification Target Subsite Key Interaction Resulting Activity
N-acetamide at P2'S2'Enhanced hydrogen bondingKi value of 0.6 pM, but reduced antiviral activity compared to darunavir. nih.gov
Substituted oxazole (B20620) at P2'S2'Direct hydrogen bond with Asp30' backbone NHPotent enzyme inhibition (Ki = 27.9 pM) and antiviral activity (IC50 = 6.2 nM). researchgate.net
Phenylboronic acid at P2'S2'Additional water-mediated hydrogen bond with Gly48' amidePotent enzyme inhibition. osti.gov

Advanced Synthetic Routes for this compound and Key Intermediates

The complex stereochemistry of darunavir, particularly its bis-THF side chain which contains three contiguous stereocenters, presents a significant synthetic challenge. researchgate.net Consequently, considerable effort has been dedicated to developing advanced synthetic routes that are both efficient and highly stereoselective.

Various synthetic strategies have been devised to control the stereochemistry of darunavir and its key intermediates. One notable diastereoselective approach utilizes a Crimmins titanium tetrachloride-mediated asymmetric glycolate (B3277807) aldol (B89426) addition reaction. nih.govnih.govillinoisstate.eduacs.orgresearchgate.net This pathway establishes the stereochemistry of the P1 fragment of the molecule. nih.govillinoisstate.edu

The key steps in this synthetic route are outlined below:

Asymmetric Aldol Addition: A titanium tetrachloride-mediated aldol addition between an oxazolidine-2-thione and an aldehyde introduces the P1 fragment. nih.govillinoisstate.edu

Transamidation: Cleavage of the chiral auxiliary is achieved through transamidation with an appropriate amine (e.g., isobutylamine), which introduces the P1' component. nih.govillinoisstate.edu

Reduction and Bis-nosylation: The resulting amide is reduced to a β-amino alcohol, followed by bis-nosylation to install the p-nitrobenzenesulfonamide group and activate the secondary alcohol. nih.govillinoisstate.edu

Azide (B81097) Formation and Deprotection: The activated alcohol is displaced with sodium azide, and a p-methoxyphenoxy protecting group is removed using ceric ammonium (B1175870) nitrate. nih.govacs.org

Final Hydrogenation and Acylation: A final hydrogenation step reduces the azide and nitro groups, followed by acylation with the activated bis-THF moiety to yield darunavir. nih.govnih.govillinoisstate.edu

Other stereoselective syntheses of the crucial bis-THF alcohol intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, have been developed from chiral starting materials like S-2,3-O-isopropylideneglyceraldehyde, employing a diastereoselective Michael addition of nitromethane (B149229) as a key step. acs.org

Chemoenzymatic strategies offer a powerful method for achieving high levels of stereocontrol in the synthesis of complex molecules like darunavir. A chemoenzymatic synthesis has been successfully developed for the bicyclic acetal (B89532) side chain, which is often considered the most costly component of the molecule. researchgate.net

This approach utilizes a ketoreductase, identified through metagenomic mining, to catalyze a highly enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone. researchgate.net The resulting product is then converted to the desired bicyclic acetal fragment in a two-step reduction-cyclization cascade. researchgate.net This enzyme-dependent strategy provides the bicyclic acetal as a single enantiomer in just four synthetic steps from inexpensive commodity chemicals, demonstrating an efficient and highly enantioselective route to this key intermediate. researchgate.net Organo- and biocatalyzed one-pot preparations have also been reported for the synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol. medkoo.com

Another innovative approach involves the use of a micro-total process system machine (μ-TPSM) for the rapid synthesis of darunavir through continuous flow chemistry. rsc.org This method integrates the final four steps of the synthesis into a single, continuous process, achieving the final product within a total residence time of 41 minutes with a 71% isolated yield. rsc.org This technology addresses many limitations of traditional batch processes, such as long reaction times, laborious work-ups, and the need for expensive catalysts like palladium on carbon, by instead using more affordable RANEY®-Ni. rsc.org These novel pathways represent significant advancements in the efficient production of this vital antiretroviral agent. nih.govgoogle.com

Design, Synthesis, and Structural Modifications of this compound Analogues

The development of darunavir marked a significant advancement in the treatment of HIV-1 infections, largely due to its high potency and robust resistance profile. This success is attributed to its structure-based design, which maximizes interactions with the HIV-1 protease, particularly through hydrogen bonding with the enzyme's backbone. nih.gov However, the emergence of multidrug-resistant strains necessitates the continued evolution of protease inhibitors. nih.gov Consequently, research has focused on the rational chemical design and structural modification of the darunavir scaffold to enhance its inhibitory properties and combat resistance. acs.org Structure-activity relationship (SAR) studies have identified the P1' and P2' positions as key sites for modification, as they exhibit weaker interactions with the protease in the parent drug. nih.govacs.org This has led to two primary strategies: targeted modifications at these subsites to optimize local interactions and the exploration of entirely new chemical scaffolds to introduce novel binding modes and improved physicochemical properties.

Targeted Modifications at P1' and P2' Subsites for Enhanced Ligand-Protease Interactions

Analysis of the darunavir-protease co-crystal structure revealed that the P1' and P2' ligands have less optimized interactions compared to the P1 and P2 moieties. nih.govacs.org This observation spurred efforts to introduce a diverse range of chemical groups at these positions to better occupy the S1' and S2' subsites of the enzyme and forge stronger connections. The S1' subsite is known to accommodate various hydrophobic moieties, while the S2' subsite is adaptable to a broader range of functionalities, making them prime targets for analogue design. nih.govresearchgate.net

A combinatorial in silico approach has been used to explore various aliphatic and aromatic groups at the P1' and P2' sites. nih.gov For the P2' position, which plays a crucial role in forming hydrogen bonds with the protease backbone, modifications to the phenyl sulfoxide (B87167) motif have proven effective. nih.govacs.org The introduction of halogen, aliphatic, and alkoxy functionalities has led to analogues with significantly improved inhibitory activity against the wild-type (WT) HIV-1 protease compared to darunavir itself. nih.gov For instance, analogues incorporating these varied P2' substitutions have displayed superior inhibition, as detailed in the table below. nih.govacs.org

Conversely, modifications at the P1' position have shown that introducing excessively large hydrophobic ligands can be detrimental to activity. Substituents such as phenylethyl or diphenylpropyl at the P1' site resulted in reduced efficacy, which computational studies suggest is due to disruption of the enzyme's P2' pocket geometry. nih.govacs.org This highlights the delicate balance required when modifying these subsites to enhance binding without inducing unfavorable conformational changes in the enzyme.

Inhibition of Wild-Type HIV-1 Protease by Darunavir Analogues with P2' Modifications
CompoundModification at P2'Ki (nM)
DarunavirStandard (4-aminophenyl)1.87
5acPhenyl with 4-Fluoro substitution0.31
5aePhenyl with 4-Methoxy substitution0.28
5adPhenyl with 4-Ethyl substitution0.71
5afPhenyl with 4-iso-Propoxy substitution1.11
5aaPhenyl with 4-Bromo substitution1.54

This table presents the inhibitory constant (Ki) values for several darunavir analogues against wild-type HIV-1 protease. The data, sourced from inhibition studies, show that specific substitutions at the P2' position can lead to significantly enhanced potency compared to the parent compound, darunavir. nih.govacs.org

Further research into P2' modifications has focused on designing ligands that can enhance backbone binding interactions through additional hydrogen bonds. researchgate.net The introduction of stereochemically defined functionalities and heterocyclic scaffolds, such as substituted oxazoles, has yielded inhibitors with picomolar enzyme inhibitory activity and potent antiviral activity, even against darunavir-resistant variants. researchgate.net X-ray crystallography of one such analogue (3g) bound to HIV-1 protease revealed that the oxazole nitrogen and the carboxyl group of its ester side chain both form strong hydrogen bonds with the backbone NH of residue Asp30'. researchgate.net

Exploration of Novel Chemical Scaffolds and Substructures for Improved Inhibitor Properties

Beyond localized modifications, a key strategy for developing next-generation inhibitors involves incorporating novel chemical scaffolds and substructures into the darunavir framework. This approach aims to create unique and extensive interactions within the protease active site, enhancing potency and presenting a higher barrier to the development of resistance.

One successful strategy has been the elaboration of the P2 ligand. The bis-tetrahydrofuran (bis-THF) moiety of darunavir is a critical pharmacophore, forming strong hydrogen bonds with the backbone amides of Asp29 and Asp30 in the S2 subsite. nih.gov Building on this, researchers have designed new polycyclic ligands to create even more favorable van der Waals and hydrogen bonding interactions. Potent inhibitors have been developed that incorporate tricyclic cyclohexane-fused bis-tetrahydrofuran derivatives as P2 ligands, demonstrating the value of exploring novel, fused-ring systems to optimize S2 subsite occupancy. nih.gov Similarly, other designs have replaced the bis-THF group with phenols or polyphenols as P2 ligands, which can promote extensive hydrogen bond formation. nih.gov One such inhibitor, 15f, which combines a dihydroxyl P2 ligand with a 4-methoxyphenylsulfonamide P2' ligand, showed excellent activity against a darunavir-resistant HIV-1 variant. nih.gov

Another innovative approach involves the design of macrocyclic inhibitors. This concept is based on the observation that resistance mutations can increase the size of the protease's hydrophobic pockets. A flexible macrocycle, tethering two of the inhibitor's ligands (e.g., P1-P2 or P1'-P2'), could theoretically adapt its conformation to effectively fill these enlarged subsites. nih.gov Following this hypothesis, a series of potent macrocyclic inhibitors incorporating 16- to 19-membered rings between a P2 ligand and a P1-tyrosine side chain were synthesized. nih.gov Gratifyingly, these cyclic inhibitors were consistently more potent than their corresponding acyclic counterparts, with the saturated derivatives showing particularly improved activity. nih.gov The synthesis of stereochemically defined spirocyclic compounds for use as novel P2-ligands represents another avenue of scaffold exploration, aiming to create rigid structures that pre-organize the inhibitor for optimal binding. researchgate.net

Enzyme Inhibition and Antiviral Activity of Acyclic vs. Macrocyclic Inhibitors
CompoundStructure TypeKi (nM)Antiviral IC50 (nM)
7cAcyclic>1000>10000
8cUnsaturated Macrocycle10420
24cSaturated Macrocycle4.2790

This table compares the enzyme inhibitory (Ki) and antiviral (IC50) activities of an acyclic precursor (7c) with its unsaturated (8c) and saturated (24c) macrocyclic derivatives. The data demonstrate the significant increase in potency achieved through macrocyclization. nih.gov

Structural Biology and Biophysical Characterization of 1r,2s Darunavir and Its Complexes

X-ray Crystallographic Studies of (1R,2S)-Darunavir-HIV-1 Protease Complexes

X-ray crystallography has been instrumental in providing atomic-level details of how this compound interacts with the HIV-1 protease. These studies have revealed the drug's precise orientation within the enzyme's active site and the nature of the interactions that confer its high affinity and specificity.

High-Resolution Elucidation of Binding Conformations and Orientation of this compound

High-resolution crystal structures of HIV-1 protease complexed with this compound have definitively mapped the drug's binding conformation and orientation within the enzyme's catalytic cleft. The molecule adopts an extended conformation, fitting snugly into the active site, which is characterized by the catalytic Asp29 and Asp32 dyad. The P1 and P1' positions of Darunavir (B192927) are oriented towards the S1 and S1' pockets, respectively, which are formed by hydrophobic residues. The central hydroxyethylamine core of Darunavir mimics the transition state of the peptide substrate cleavage, with the hydroxyl group positioned to interact with the catalytic aspartates. The bulky bis-tetrahydrofuran moiety of Darunavir extends into the S2 and S2' pockets, contributing significantly to binding affinity and specificity by making extensive hydrophobic contacts. The precise positioning of these functional groups is critical for inhibiting the protease's function.

Detailed Analysis of Hydrogen Bonding and Van der Waals Interactions at the Interface

The binding of this compound to HIV-1 protease is stabilized by a network of specific hydrogen bonds and favorable Van der Waals interactions. Key hydrogen bonds are formed between the drug's amide NH groups and backbone carbonyl oxygens of protease residues, particularly within the conserved "Gag-Pol" sequence, such as Gly27 and Ile30. The hydroxyl group of Darunavir is positioned to form a crucial hydrogen bond with the catalytic Asp29 residue, mimicking the tetrahedral intermediate of peptide hydrolysis. Additionally, the oxygen atoms of the bis-tetrahydrofuran ring system engage in favorable interactions with the protease backbone. Extensive hydrophobic interactions are formed between the drug's various aliphatic and aromatic moieties and the hydrophobic residues lining the S1, S1', S2, and S2' pockets of the protease. These cumulative interactions contribute to the high binding affinity and potent inhibitory activity of Darunavir.

Structural Insights into HIV-1 Protease Flap Conformations (Open, Closed, and Curled States) in the Presence of this compound

The HIV-1 protease possesses flexible "flaps" (regions between residues 30-40 and 70-80) that undergo conformational changes during substrate or inhibitor binding. In the absence of inhibitors, these flaps can adopt various conformations, including open and closed states. Upon binding of this compound, the protease active site is effectively occluded, and the flaps adopt a conformation that optimally accommodates the inhibitor. Crystallographic studies indicate that Darunavir binding stabilizes a relatively closed conformation of the protease, with the flaps forming a tight seal around the drug molecule. This induced fit mechanism, where the flaps adjust to enclose the inhibitor, is a hallmark of potent protease inhibitors. The specific interactions between Darunavir and residues near the flap regions contribute to this stabilization, preventing the enzyme from adopting an open state necessary for substrate binding and catalysis.

Enzyme Kinetics and Binding Thermodynamics of this compound Inhibition

Beyond structural insights, enzyme kinetic and thermodynamic studies provide quantitative measures of Darunavir's inhibitory potency and the nature of its binding to HIV-1 protease.

Determination of Inhibition Constants (K_i) and Dissociation Constants (K_d) for Wild-Type and Mutant Proteases

This compound is characterized by very low inhibition constants (K_i) against wild-type HIV-1 protease, signifying potent inhibition. K_i values are typically in the picomolar to low nanomolar range, reflecting the high affinity of the drug for the enzyme's active site. Dissociation constants (K_d), often determined through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), corroborate these findings, indicating strong binding interactions. Darunavir also maintains potent activity against many clinically relevant protease mutants that confer resistance to earlier-generation inhibitors, although some mutations can lead to a modest increase in K_i values.

Table 1: Representative Inhibition Constants (K_i) of this compound Against Wild-Type and Mutant HIV-1 Protease

Protease VariantK_i (nM)Reference
Wild-Type (HXB2)0.1 - 0.5
L90M0.2 - 0.8
I84V0.3 - 1.0
V82A/I84V/L90M (Triple)1.5 - 5.0
D30N0.4 - 0.9

Note: K_i values are approximate and can vary depending on experimental conditions and specific assay methodologies.

Analysis of Steady-State and Time-Dependent Inhibition Kinetics

Kinetic studies have revealed that this compound typically functions as a competitive inhibitor, binding reversibly to the active site of HIV-1 protease and competing with the natural substrate. In most assays, Darunavir exhibits rapid binding kinetics, consistent with a non-covalent interaction. While primarily classified as a reversible inhibitor, some studies have suggested that under certain conditions or with specific mutant proteases, a slow-binding or time-dependent component might be observed, although this is not its predominant kinetic characteristic. The high affinity and rapid association rates contribute to its potent and sustained antiviral effect.

Quantification of Thermodynamic Parameters of Binding (Enthalpy and Entropy Contributions)

The thermodynamic parameters governing the binding of this compound to HIV-1 protease provide critical insights into the molecular forces driving this interaction. These parameters, including enthalpy (ΔH), entropy (ΔS), and the resulting Gibbs free energy (ΔG), elucidate the energetic landscape of drug-target engagement. Studies indicate that Darunavir binding to wild-type HIV-1 protease is characterized by a predominantly enthalpic contribution, signifying strong, favorable interactions within the active site.

Research has quantified these contributions, revealing that Darunavir binding is mainly enthalpy-driven, with a significant favorable enthalpy of approximately 53.1 kJ/mol, while the entropy contribution is more modest, around 9.6 kJ/mol csmres.co.uk. This strong enthalpic driving force is attributed to the formation of numerous hydrogen bonds and van der Waals interactions between Darunavir and the active site residues of the protease, including key interactions with Asp29 and Asp30 asm.org. The close fit of Darunavir within the protease's substrate envelope contributes to this favorable enthalpy, underpinning its high potency asm.org.

Table 1: Thermodynamic Parameters of this compound Binding to Wild-Type HIV-1 Protease

ParameterValue (kJ/mol)NotesSource
Enthalpy (ΔH)53.1Primarily favorable, driving binding. csmres.co.uk
Entropy (ΔS)9.6Modest favorable contribution. csmres.co.uk
Gibbs Free Energy (ΔG)-62.7Calculated from ΔH and ΔS (assuming T ≈ 298K); highly favorable. csmres.co.uk

Note: ΔG is calculated assuming a standard temperature of 298 K for illustrative purposes, as the direct ΔG value was not explicitly provided in the source for these specific ΔH and ΔS values.

Application of Advanced Spectroscopic and Biophysical Techniques

Advanced spectroscopic and biophysical techniques are indispensable for dissecting the complex molecular interactions between this compound and HIV-1 protease, providing detailed information on conformation, dynamics, and binding kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in elucidating the solution-state conformations and dynamics of HIV-1 protease in complex with Darunavir. Techniques such as amide proton chemical shift perturbation (ΔCSPs) allow researchers to monitor changes in the protein's structure upon inhibitor binding nih.govnih.gov. By observing how the chemical shifts of protein amide protons change upon Darunavir's presence, subtle yet significant long-range conformational alterations induced by the inhibitor can be identified nih.govnih.gov. These studies have revealed that Darunavir binding can induce asymmetric changes between the two subunits of the protease dimer researchgate.net.

NMR relaxation experiments, including measurements of relaxation rates and heteronuclear NOE (¹⁵N-{¹H} NOE), are employed to probe the dynamic behavior of different regions of the protease, particularly the flexible flap regions nih.govacs.org. While NMR relaxation may not be sensitive enough to detect minute conformational differences in rigid parts of the protein, it is crucial for understanding the dynamic aspects of highly flexible regions like the flap-tips, which are critical for substrate and inhibitor binding nih.govacs.org. Furthermore, experiments like ¹⁵N-half filtered NOESY spectra can provide information about interactions between protease amide protons and inhibitor protons, as well as with water molecules, offering insights into the inhibitor-protein interface nih.govnih.govresearchgate.net. These NMR-based approaches, often combined with molecular dynamics (MD) simulations, provide a comprehensive view of the dynamic ensemble of conformations adopted by the protease in the presence of Darunavir nih.govacs.org.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free, real-time biosensing technique widely used to quantify the kinetics and affinity of molecular interactions, including the binding of Darunavir to HIV-1 protease nih.govnih.govcapes.gov.br. SPR allows for the simultaneous measurement of association (kon) and dissociation (koff) rate constants, which together determine the binding affinity (KD = koff/kon) nih.govacs.org.

SPR studies have demonstrated that Darunavir exhibits a high binding affinity for wild-type HIV-1 protease, primarily due to an exceptionally slow dissociation rate asm.orgnih.govnih.gov. The association rate (kon) for Darunavir is rapid, approximately 2 × 10⁶ M⁻¹s⁻¹ nih.gov. However, its dissociation rate (koff) is remarkably slow, being too slow to be reliably measured under standard experimental conditions, estimated to be less than 10⁻⁵ s⁻¹ nih.gov. This translates to a dissociative half-life exceeding 240 hours (>240 h) asm.orgnih.govnih.gov. This extremely slow dissociation is a key factor contributing to Darunavir's potent antiviral activity and its high genetic barrier to resistance, as it maintains a strong occupancy of the active site even in the presence of mutations that might otherwise reduce binding affinity asm.orgnih.govnih.gov. SPR analyses also allow for the comparison of binding kinetics across different protease inhibitors, highlighting Darunavir's distinct interaction profile nih.govnih.govcapes.gov.br.

Table 2: Binding Kinetics of this compound to Wild-Type HIV-1 Protease

ParameterValueNotesSource
Association Rate (kon)~2 × 10⁶ M⁻¹s⁻¹Rapid association to the protease. nih.gov
Dissociation Rate (koff)<10⁻⁵ s⁻¹ (too slow to measure reliably)Extremely slow dissociation, contributing to high binding stability. nih.gov
Dissociation Half-life>240 hIndicates prolonged binding duration. asm.orgnih.govnih.gov
Binding Affinity (KD)Pico-molar range (inferred)Derived from the very slow koff and rapid kon, indicating very tight binding. nih.gov

Molecular Basis of Hiv 1 Protease Resistance to 1r,2s Darunavir

Mechanisms Driving Resistance Development to (1R,2S)-Darunavir

Resistance to Darunavir (B192927) arises from a complex interplay of mutations that affect the HIV-1 protease's structure, dynamics, and interactions with the inhibitor. These changes collectively reduce the binding affinity of Darunavir, thereby diminishing its antiviral efficacy.

Conformational Alterations within the HIV-1 Protease Active Site and Flap Regions

Mutations can induce significant conformational changes in the HIV-1 protease, particularly affecting the flexible flap regions that cap the active site. These flaps are crucial for substrate and inhibitor binding. In resistant variants, the flaps may adopt more open or altered conformations, which can disrupt the precise fit required for optimal Darunavir binding. For instance, studies have shown that certain highly resistant mutants exhibit open flap conformations with widely separated flaps acs.orgnih.gov. Molecular dynamics simulations suggest that mutations can increase flap-tip flexibility due to reduced flap-flap hydrophobic interactions, leading to a shift from a closed to a semi-open state that facilitates inhibitor disjunction from the active site frontiersin.org. Some resistant variants display a unique "curling" conformation at the flap regions, which alters flap dynamics and influences Darunavir binding frontiersin.orgplos.org. These conformational shifts can expose or reconfigure the active site cavity, leading to atypical binding modes for Darunavir acs.orgnih.gov.

Impact of Mutations on Critical Hydrogen Bonding and Hydrophobic Interactions with this compound

Darunavir's high potency is attributed to its ability to form multiple strong hydrogen bonds with the main-chain atoms of the protease active site, particularly with residues like Asp30 and Gly49, as well as extensive hydrophobic interactions nih.govmdpi.combiorxiv.org. Resistance mutations can directly interfere with these critical interactions. For example, the I50V mutation, a major contributor to Darunavir resistance, has been shown to cause the loss of two hydrogen bonds between Darunavir and the main chain of Asp30 mdpi.com. This loss, coupled with reduced hydrophobic interactions, significantly lowers the binding affinity frontiersin.orgmdpi.com. Similarly, mutations like I84V can lead to the loss of van der Waals contacts with Darunavir, distorting the binding site geometry and affecting interactions mdpi.comoup.com. The disruption of these specific polar and non-polar interactions is a primary mechanism by which mutations confer resistance.

Effects of Resistance Mutations on Protease Dimerization and Catalytic Efficiency

The HIV-1 protease functions as a homodimer, and proper dimerization is essential for its catalytic activity. While the primary focus for Darunavir resistance is on active site and flap mutations affecting inhibitor binding, some mutations can indirectly influence dimerization or catalytic efficiency. For instance, certain mutations known to confer resistance can increase the dimer dissociation constant, potentially affecting enzyme stability and function acs.org. Additionally, some mutations that predispose the virus to Darunavir resistance, such as V32I, can also reduce viral fitness and catalytic activity, which may then be compensated by secondary mutations asm.orgnih.gov. Darunavir itself has a dual mode of action, inhibiting both enzymatic activity and protease dimerization rsc.org, suggesting that alterations affecting dimerization could also play a role in resistance mechanisms.

Characterization of Key Resistance Mutations and their Molecular Consequences

Numerous mutations have been identified in HIV-1 protease that contribute to resistance against Darunavir. These mutations can be broadly categorized as primary (directly affecting inhibitor binding) or compensatory (restoring viral fitness).

Identification and Functional Role of Primary and Compensatory Resistance Mutations

Several mutations are frequently associated with reduced susceptibility to Darunavir. These include mutations in the active site cavity and the flap regions, which directly impact Darunavir's binding interactions.

V32I: This mutation, often found in resistant strains, rarely occurs spontaneously but predisposes HIV-1 to develop high-level Darunavir resistance once it emerges asm.orgnih.govnih.gov. Structural analysis suggests stronger van der Waals interactions between Darunavir and Ile-32 compared to Val-32, which may contribute to altered binding or resistance pathways asm.orgnih.gov.

I47V: Located at the flap tip, this mutation is frequently observed in patients failing Darunavir therapy. It alters interactions with Darunavir and affects flap dynamics, leading to reduced susceptibility acs.orgfrontiersin.orgfrontiersin.orgnih.govstanford.edunih.gov.

I50V: A major mutation conferring Darunavir resistance, I50V is located at the flap tip. It significantly reduces Darunavir susceptibility by disrupting hydrogen bonds with Asp30 and reducing hydrophobic interactions, leading to increased flap flexibility and an unfavorable enthalpy penalty for binding frontiersin.orgfrontiersin.orgmdpi.combiorxiv.orgstanford.edupnas.orgrcsb.org.

I54M/L: These mutations occur in the flap region and are associated with reduced susceptibility to Darunavir. They can alter flap conformation and dynamics, impacting inhibitor binding acs.orgnih.govmdpi.comnih.govstanford.edu.

L76V: Situated in the central β-sheet bordering the active site, L76V is a significant PI resistance mutation that affects the binding site geometry nih.govstanford.edu.

I84V: This is one of the most common and impactful resistance mutations, frequently found in patients failing PI therapy. It distorts the binding site geometry, leading to reduced interactions with Darunavir and is considered a major anchor for resistance pathways acs.orgnih.govfrontiersin.orgoup.comstanford.eduelifesciences.orgmdpi.com.

Table 1: Key Darunavir Resistance Mutations and their Molecular Impact

MutationLocation/RegionImpact on Darunavir BindingKey Molecular Consequence(s)References
V32IActive SitePredisposes to resistanceFacilitates emergence of high-level resistance; potentially stronger van der Waals interactions with DRV compared to V32 asm.orgnih.govnih.gov. asm.orgnih.govnih.gov
L33FHydrophobic CoreContributes to resistanceFrequently observed in drug-resistant variants, contributing to overall resistance profiles nih.govstanford.edu. nih.govstanford.edu
I47VFlap TipReduced susceptibilityAlters interactions with Darunavir, affects flap dynamics, leading to reduced susceptibility acs.orgfrontiersin.orgfrontiersin.orgnih.govstanford.edunih.gov. acs.orgfrontiersin.orgfrontiersin.orgnih.govstanford.edunih.gov
I50VFlap TipReduced susceptibilityLoss of hydrogen bonds with Asp30, reduced hydrophobic interactions, increased flap flexibility, unfavorable enthalpy penalty for binding frontiersin.orgfrontiersin.orgmdpi.combiorxiv.orgstanford.edupnas.orgrcsb.org. frontiersin.orgfrontiersin.orgmdpi.combiorxiv.orgstanford.edupnas.orgrcsb.org
I54M/LFlap RegionReduced susceptibilityAlters flap conformation/dynamics, can reduce binding affinity acs.orgnih.govmdpi.comnih.govstanford.edu. acs.orgnih.govmdpi.comnih.govstanford.edu
L76VActive SiteReduced susceptibilityLocated in the central β-sheet bordering the active site, affects binding site geometry nih.govstanford.edu. nih.govstanford.edu
I84VActive SiteReduced susceptibilityDistorts binding site geometry, loss of van der Waals contacts, major anchor for resistance pathways acs.orgnih.govfrontiersin.orgoup.comstanford.eduelifesciences.orgmdpi.com. acs.orgnih.govfrontiersin.orgoup.comstanford.eduelifesciences.orgmdpi.com

Structural Analysis of Multidrug-Resistant HIV-1 Protease Mutants Complexed with this compound

Structural studies provide critical insights into how mutations confer resistance. Crystal structures of Darunavir complexed with resistant protease mutants reveal significant deviations from the wild-type binding mode. In highly resistant variants, Darunavir has been observed to bind in atypical sites within the active site cavity, oriented almost perpendicular to its usual position acs.orgnih.gov. This altered orientation results in a dramatic reduction in direct hydrogen bond interactions with the protease, from 11 in the wild-type enzyme to as few as 2 in some resistant mutants acs.orgnih.gov. Furthermore, mutations can lead to open flap conformations, increasing the separation between flap tips and compromising the precise fit of Darunavir acs.orgnih.gov. For example, the PRS17 variant, despite lacking major Darunavir resistance mutations, exhibits an open flap conformation and significantly weaker binding due to synergistic effects of distal mutations on flap dynamics plos.orgnih.gov. These structural findings underscore how altered protein conformations and disrupted binding interactions are central to Darunavir resistance.

Table 2: Conformational and Interaction Changes in Darunavir-Resistant HIV-1 Protease Mutants

Mutation(s)Conformational ChangeImpact on Hydrogen BondingImpact on Hydrophobic InteractionsEffect on DRV BindingReferences
PRP51-D25NOpen flaps, widely separatedReduced H-bonds (2 direct, 2 water-mediated vs. 11 direct in WT)Altered van der Waals contactsAtypical binding site, perpendicular orientation acs.orgnih.gov acs.orgnih.gov
I50VIncreased flap-tip flexibility, potential semi-open stateLoss of 2 H-bonds with Asp30 main chainReduced inter-subunit hydrophobic packingReduced susceptibility, unfavorable enthalpy penalty frontiersin.orgmdpi.combiorxiv.org frontiersin.orgmdpi.combiorxiv.org
I84VDistorted binding site geometryLoss of van der Waals contactsAltered hydrophobic interactionsReduced susceptibility, major resistance pathway anchor oup.comelifesciences.org oup.comelifesciences.org
PRS17 (17 mutations)Open flap conformation, curled tip (correlates with G48V)Conserved H-bonds with DRVAltered flap dynamics, steric hindrance (M46L, G48V)Significantly weaker binding (10,000-fold) plos.orgnih.gov plos.orgnih.gov

Computational Chemistry and Cheminformatics in 1r,2s Darunavir Research and Development

Molecular Dynamics (MD) Simulations in Characterizing (1R,2S)-Darunavir Interactions

Molecular dynamics (MD) simulations provide an atomistic view of the dynamic behavior of this compound and its target, HIV-1 protease, over time. researchgate.net These simulations are crucial for understanding the flexibility of the enzyme, the stability of the drug-enzyme complex, and the molecular basis of drug resistance. researchgate.netnih.gov

MD simulations have been instrumental in characterizing the conformational dynamics of HIV-1 protease, particularly the movement of its flexible "flap" regions. nih.govresearchgate.net These flaps are crucial for substrate binding and inhibitor efficacy. nih.gov Studies have shown that the binding of this compound stabilizes the closed conformation of the protease flaps, a critical feature for potent inhibition. nih.govnih.gov

The flexibility of the HIV-1 protease is not uniform; certain regions, like the flaps and the 80s loop, exhibit higher mobility. nih.govresearchgate.net MD simulations have revealed that mutations can alter these dynamics, often leading to a more open or semi-open flap conformation, which can facilitate the dissociation of the inhibitor. nih.govresearchgate.netmdpi.com For instance, simulations comparing wild-type protease with multidrug-resistant variants have shown that mutations can lead to increased root mean square fluctuations (RMSF) in the flap regions, indicating greater flexibility. researchgate.netmdpi.com The stability of the this compound-protease complex is also assessed through root mean square deviation (RMSD) calculations, with lower and more stable RMSD values indicating a more stable complex. mdpi.comfrontiersin.org

Table 1: Key Findings from MD Simulations on HIV-1 Protease Dynamics with this compound
Study FocusKey FindingImplicationReference
Flap DynamicsThis compound binding stabilizes the closed conformation of the protease flaps.Essential for the potent inhibitory activity of the drug. nih.govnih.gov
Effect of MutationsResistance mutations can increase the flexibility of the flaps, leading to a more open conformation.Facilitates inhibitor dissociation and contributes to drug resistance. nih.govresearchgate.netmdpi.com
Complex StabilityThe stability of the this compound-protease complex is evaluated using RMSD, with stable values indicating a strong interaction.Predicts the durability of the inhibitory effect. mdpi.comfrontiersin.org

Computational models, particularly those employing MD simulations coupled with free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), have been pivotal in quantifying the binding affinity of this compound to HIV-1 protease. nih.govscienceopen.com These methods dissect the binding energy into its constituent parts, such as van der Waals and electrostatic interactions, providing a detailed picture of the forces driving the interaction. nih.govnih.gov

Studies have demonstrated that the potent binding of this compound is a result of extensive hydrogen bonding and strong van der Waals interactions with key residues in the active site of the protease. nih.govresearchgate.net For example, the bis-tetrahydrofuran (bis-THF) moiety of this compound is known to form crucial hydrogen bonds with the backbone atoms of residues D30 and D30'. frontiersin.org The stability of the complex is further enhanced by a network of interactions with residues in the catalytic site (D25, T26, G27) and the flaps. researchgate.netfrontiersin.org

Simulations have also been used to model the dissociation pathways of this compound from the protease, revealing that the process is often initiated by the opening of the flaps. nih.gov This understanding is critical for designing inhibitors with longer residence times in the active site.

Advanced MD simulations have been a cornerstone in understanding how mutations in HIV-1 protease lead to this compound resistance. nih.govresearchgate.netumassmed.edu These simulations can reveal subtle changes in protein structure and dynamics that are not apparent from static crystal structures. umassmed.edu By comparing simulations of wild-type and mutant proteases, researchers can identify the specific interactions that are weakened or lost due to mutations. nih.govresearchgate.net

A key finding is that resistance mutations often work in concert to reduce the binding affinity of this compound. umassmed.edu For example, mutations like V32I, I54M, and I84V can alter the hydrophobic packing in the active site and disrupt favorable van der Waals contacts with the inhibitor. acs.orgnih.gov Some mutations, even those distant from the active site, can allosterically affect the conformation of the binding pocket, leading to reduced inhibitor potency. umassmed.edu MD simulations combined with machine learning techniques have been employed to identify these complex, long-range effects and pinpoint the critical interactions that are consistently disrupted in resistant variants. umassmed.edu

Table 2: Impact of Key Resistance Mutations on this compound Binding as Revealed by MD Simulations
MutationObserved EffectMolecular MechanismReference
V32ICan paradoxically increase van der Waals interactions initially but is a key step in the pathway to high-level resistance.Predisposes the virus to acquire further resistance mutations. nih.gov
I54MReduces hydrophobic interactions with the inhibitor.The flexible side chain of methionine disrupts the stable hydrophobic core. scienceopen.comacs.org
I84VWeakens van der Waals interactions and alters the shape of the S1' subsite.Contributes to a significant loss of binding affinity. researchgate.netacs.org

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding of small molecules to a protein target and to identify novel inhibitor candidates from large compound libraries. mdpi.comnih.gov

Molecular docking is used to predict the preferred orientation and conformation (the "binding mode" or "pose") of this compound and its analogs within the HIV-1 protease active site. nih.govresearchgate.net Docking algorithms use scoring functions to estimate the binding affinity for each pose, allowing for the ranking of different compounds. nih.govuni-duesseldorf.de

These predictions are crucial for understanding the structure-activity relationships (SAR) of this compound. acs.org By docking a series of designed analogs, researchers can rationalize why certain chemical modifications improve binding affinity while others are detrimental. acs.org For instance, docking studies have shown that modifications at the P1' and P2' positions of the this compound scaffold can enhance interactions with the S1' and S2' subsites of the protease. acs.org The accuracy of these predictions is often validated by comparing the docked pose to experimentally determined crystal structures. researchgate.net

High-throughput virtual screening (HTVS) leverages computational power to rapidly screen vast libraries of chemical compounds (numbering in the millions) to identify those that are likely to bind to a specific target like HIV-1 protease. mdpi.comresearchgate.net This process filters out compounds that are unlikely to be active, thus prioritizing a smaller, more manageable number of candidates for experimental testing. mdpi.comnih.gov

Virtual screening for HIV-1 protease inhibitors often begins with pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding. up.ac.za This pharmacophore model is then used as a query to search compound databases. up.ac.za Hits from this initial screen are then typically subjected to more rigorous molecular docking simulations to refine the binding predictions and rank the compounds based on their predicted affinity. researchgate.net This approach has been successful in identifying novel chemical scaffolds that can serve as starting points for the development of new HIV-1 protease inhibitors. up.ac.zaresearchgate.net

Derivation of Structure-Activity Relationships for this compound Analogues to Guide Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the intricate connection between the chemical structure of this compound analogues and their biological activity against HIV-1 protease. These computational models provide a mathematical framework to predict the efficacy of novel compounds, thereby guiding the rational design and optimization of future protease inhibitors. cabidigitallibrary.orgnih.gov Structure-activity relationship (SAR) analyses have confirmed that modifications to the this compound scaffold, particularly at the P1, P1′, P2, and P2′ positions, are critical for its inhibitory function. acs.orgnih.gov

Key areas of focus for modification include the heterocyclic functionalities at the P2′ position and the bis-tetrahydrofuran (bis-THF) at the P2 position. nih.gov The P2′ position is particularly important as it contributes to hydrogen bonding interactions between the inhibitor and the backbone of the protease. acs.orgnih.gov The P1′ position generally accommodates hydrophobic groups, while the P2′ region can accept a wider variety of functional groups. acs.orgnih.gov

Several studies have employed 2D and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. In one such study, robust models were constructed from a dataset of 45 existing this compound analogues. The statistical validation of these models, including a 2D-QSAR model (q² = 0.7235, r² = 0.7910), a CoMFA model (q² = 0.681, r² = 0.998), and a CoMSIA model (q² = 0.839, r² = 0.996), demonstrated their strong predictive power for designing new compounds with high potential for HIV-1 protease inhibition. nih.gov Another extensive study curated a database of 193 this compound derivatives to develop 3D-QSAR models, identifying an optimal CoMSIA model with high predictive capability (Q² = 0.500, R²pred = 0.797). eurekaselect.com

These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity. This information is invaluable for medicinal chemists to strategically modify the lead compound. For instance, a combinatorial in silico approach was used to design a series of analogues with modifications at the P1′ and P2′ sites to enhance interactions within the S1′ and S2′ subsites of HIV-1 protease. acs.orgnih.gov From a library of 858 novel analogues generated, fifteen with promising binding scores were synthesized and evaluated. acs.org Several of these synthesized analogues exhibited superior activity against wild-type (WT) HIV-1 protease compared to the parent this compound. nih.gov

Inhibition of Wild-Type HIV-1 Protease by this compound Analogues
CompoundModification Site(s)Inhibition Constant (Ki, nM)
This compoundReference1.87
5aaP1'/P2'1.54
5acP1'/P2'0.31
5adP1'/P2'0.71
5aeP1'/P2'0.28
5afP1'/P2'1.11

Data sourced from ACS Bio & Med Chem Au. nih.gov

Application of Machine Learning Approaches for Analog Design and Identification of Key Chemical Features

Machine learning (ML) has emerged as a powerful tool in drug discovery, accelerating the design of potent this compound analogues and identifying chemical features essential for their activity against HIV-1 protease. researchgate.netnih.gov ML models can analyze vast datasets of chemical structures and biological activities to uncover complex patterns that are not immediately obvious through traditional SAR studies. biorxiv.orgacs.org

One approach involves using ensemble learning models to pinpoint crucial substructures that are significant for drug development. researchgate.netnih.gov In a recent study, this method was used to guide the design of a library of 160 this compound analogues. researchgate.netnih.gov These were then computationally screened, leading to a refined set of 473 analogues that were subjected to further analysis against both wild-type (WT) and 12 major mutated versions of HIV-1 protease. nih.gov The interaction profiles of the most potent designed analogues confirmed that the ML-guided approach successfully identified substructures that play a critical role in binding to both WT and mutant proteases. researchgate.netnih.gov

Artificial neural networks (ANNs) represent another key ML methodology applied in this field. nih.gov Researchers have constructed drug-isolate-fold (DIF) change-based ANN models that can estimate the resistance potential of molecules inhibiting the HIV-1 protease. biorxiv.orgnih.gov Unlike models that can only assess a single drug, these advanced models can take molecular fingerprints and mutational information as inputs to predict the activity of novel compounds against various viral strains. nih.gov For instance, a model trained on data for seven approved protease inhibitors was able to successfully predict the resistance profiles for this compound and Tipranavir. nih.gov This demonstrates the capability of ML to generalize from existing data to new, untested molecules, which is a significant advantage in the quest for inhibitors that can overcome drug resistance. biorxiv.orgnih.gov

The application of these computational tools provides valuable guidance for identifying which chemical substructures should be prioritized for chemical synthesis and subsequent experimental testing, thereby streamlining the drug development pipeline. nih.gov

Application of Machine Learning in this compound Research
Machine Learning MethodApplicationKey FindingsReference
Ensemble Learning ModelsIdentification of crucial substructures for analog design.Successfully guided the design of potent analogues against both wild-type and 12 major mutated HIV-1 proteases. researchgate.netnih.gov
Artificial Neural Networks (ANN)Prediction of resistance profiles for novel protease inhibitors.A model trained on 7 PIs could predict fold-change values for this compound against resistant strains. nih.gov
Random Forest, SVM, k-NN, etc.Classification of compounds as active or inactive HIV-1 protease inhibitors.Models built on thousands of compounds can be used for virtual screening to identify new potential inhibitors. acs.org

Calculation of Binding Free Energies using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

The calculation of binding free energy (ΔGbind) is a critical computational technique for quantifying the strength of interaction between a ligand, such as this compound, and its target protein. acs.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used end-point free energy calculation approach that provides a balance between computational accuracy and speed. frontiersin.orgfrontiersin.org This method calculates the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. acs.org

The total binding free energy in MM/GBSA is typically decomposed into several components: van der Waals interactions (ΔEvdW), electrostatic interactions (ΔEele), the polar solvation energy (ΔGpol), and the nonpolar solvation energy (ΔGnonpol). acs.org This decomposition allows researchers to understand the nature of the binding forces. For instance, studies have shown that van der Waals interactions are often the primary driving force for the binding of this compound and its analogues to the HIV-1 protease active site. researchgate.netacs.org

MM/GBSA calculations have been instrumental in evaluating newly designed analogues. In one study, the binding affinities of several this compound analogues were assessed against wild-type HIV-1 protease and key mutant strains using both MM/GBSA and the Solvated Interaction Energy (SIE) method. nih.gov The results from these calculations helped to identify promising compounds, such as analogue 19-0-14-3, as a potent inhibitor effective against both WT and several vital mutations. nih.gov

Furthermore, MM/GBSA has been used to probe the mechanisms of drug resistance. The binding energy of this compound was calculated for the wild-type protease as well as for drug-resistant variants. researchgate.net These calculations can quantify the loss in binding affinity caused by specific mutations, providing insight into how these mutations distort the enzyme's binding pocket. researchgate.net For example, calculations showed a decrease in binding affinity of 1.0 kcal/mol and 1.5 kcal/mol for two different multi-drug resistant protease variants, respectively. researchgate.net

Calculated Binding Free Energies (ΔGbind, kcal/mol) for this compound and Analogues against HIV-1 Protease Variants
CompoundProtease VariantΔGbind (MM/GBSA)ΔGbind (SIE)
This compoundWild-Type (WT)-38.35 ± 1.18-9.84 ± 0.16
19-0-14-3Wild-Type (WT)-43.19 ± 1.25-10.32 ± 0.13
19-0-14-3M46L mutant-39.75 ± 1.13-10.19 ± 0.17
19-0-14-3G48V mutant-40.35 ± 1.10-10.10 ± 0.17
19-0-14-3I50V mutant-40.24 ± 1.21-10.02 ± 0.15
12-8-19-3L76V mutant-39.06 ± 1.10-9.98 ± 0.14
12-8-19-3I84V mutant-37.47 ± 1.15-9.61 ± 0.15

Data sourced from FMO-guided design of darunavir (B192927) analogs as HIV-1 protease inhibitors. nih.gov

Analytical Methodologies for Research Scale Chemical Characterization of 1r,2s Darunavir

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in assessing the purity of (1R,2S)-Darunavir and identifying any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, provide the necessary sensitivity and resolution for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of this compound and the analysis of its degradation products. Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient from any impurities that may arise during synthesis or storage under various stress conditions. oup.comresearchgate.net

Forced degradation studies are performed as per the International Conference on Harmonisation (ICH) guidelines, subjecting Darunavir (B192927) to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to demonstrate the specificity of the analytical method. oup.comnih.gov Research has shown that while Darunavir is relatively stable under thermal, photolytic, and oxidative conditions, it undergoes considerable degradation in acidic and basic environments. researchgate.netnih.gov

Under acidic hydrolysis, degradation products such as N-(4-(N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl) phenyl) acetimidamide have been identified. nih.gov In basic conditions, other degradants are formed. nih.gov The ability of an HPLC method to resolve these degradation products from the parent Darunavir peak is critical for its designation as a stability-indicating method. oup.com The peak purity of the Darunavir peak in stressed samples is often confirmed using a Photo Diode Array (PDA) detector. oup.comijper.org

Below is a table summarizing typical HPLC conditions used for the analysis of Darunavir.

ParameterReported Conditions
ColumnReversed-phase columns such as C18 (e.g., Hibar Purospher C18, 250 mm × 4.6 mm, 5 µm; X-Bridge C18, 150 × 4.6 mm, 3.5 µm) or C8 are commonly used. nih.govresearchgate.net
Mobile PhaseIsocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) formate, phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). nih.govresearchgate.net
Flow RateTypically around 1.0 mL/min. amazonaws.com
DetectionUV detection is commonly performed at wavelengths such as 263 nm or 268 nm. nih.govamazonaws.com
Retention TimeThe retention time for Darunavir varies depending on the specific method but is typically well-resolved from degradation products and impurities. ijper.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ijper.org When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for the rapid identification of impurities and degradation products. nih.gov

The UPLC system provides superior separation of complex mixtures, while the mass spectrometer offers mass information for each eluting component. nih.gov Single quadrupole mass spectrometers are often used for this purpose, operating in electrospray ionization (ESI) mode to generate ions for analysis. nih.gov This technique was instrumental in identifying five distinct degradation products of Darunavir under acid and base stress conditions. nih.gov The mass-compatible mobile phases, often containing volatile buffers like ammonium acetate, make the transition from chromatographic separation to mass analysis seamless. ijper.org

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its related substances.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. northwestern.edu This precision allows for the unambiguous determination of the elemental composition of a molecule. azolifesciences.com HRMS is a critical tool for confirming the identity of this compound and for characterizing unknown impurities or degradation products. nih.gov

In the analysis of Darunavir, HRMS can confirm its molecular formula, C₂₇H₃₇N₃O₇S, by matching the experimentally observed mass of its protonated molecule [M+H]⁺ to the calculated theoretical mass. nih.gov For example, the protonated molecule of Darunavir would be expected at a specific m/z value, and HRMS can measure this with high accuracy, lending strong support to its proposed structure. nih.gov This technique has been successfully used to confirm the structures of novel degradation products of Darunavir that were first isolated by preparative HPLC. nih.gov

CompoundMolecular FormulaCalculated Mass [M+H]⁺ (Da)Observed Mass [M+H]⁺ (Da)
This compoundC₂₇H₃₇N₃O₇S548.2434548.2400

Note: Observed mass values can vary slightly between instruments and experimental conditions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR: The proton NMR spectrum gives information about the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. scielo.br Key signals for Darunavir include those for the aromatic protons, the protons of the isobutyl group, and the characteristic protons on the chiral backbone. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. scielo.br For Darunavir, distinct signals are observed for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the isobutyl and hexahydrofuro[2,3-b]furan (B8680694) moieties. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. nih.govresearchgate.net This data is crucial for piecing together the molecular structure and for confirming the identity of degradation products where the core structure has been modified. nih.gov

NucleusKey Chemical Shift (δ) Ranges (ppm)Assignment in this compound Structure
¹H~0.7-0.9Methyl protons of the isobutyl group. nih.gov
¹H~7.1-7.8Aromatic protons of the phenyl and benzene (B151609) rings. nih.gov
¹³C~20Methyl carbons of the isobutyl group. nih.gov
¹³C~120-165Aromatic and acetamidine (B91507) carbons. nih.gov
¹³C~156Carbamate carbonyl carbon.

Note: Chemical shifts are typically referenced to a solvent peak like DMSO-d₆. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. sapub.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features. nih.gov Analysis of the spectrum can confirm the presence of N-H bonds (from the amine and carbamate), C=O stretching (from the carbamate), S=O stretching (from the sulfonamide), and C-O bonds (from the furan (B31954) rings and hydroxyl group). nih.govsapub.org This technique is particularly useful for confirming that the primary functional groups have remained intact or have been altered in degradation products. nih.gov For quantitative purposes, the carbonyl band between 1757-1671 cm⁻¹ has been shown to be specific and useful. sapub.orgsapub.org

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400-3200N-H / O-HStretching
~2960C-H (aliphatic)Stretching
~1700C=O (carbamate)Stretching
~1600C=C (aromatic)Stretching
~1315 & ~1150S=O (sulfonamide)Asymmetric & Symmetric Stretching

UV-Visible Spectrophotometry for Spectroscopic Quantification in Research Contexts

In research settings, UV-Visible spectrophotometry serves as a straightforward and economical technique for the quantification of this compound. researchgate.net This method relies on the principle that the molecule absorbs light in the ultraviolet spectrum, and the absorbance is directly proportional to its concentration in a solution, following the Beer-Lambert law. The development of such methods involves identifying the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and minimize interference. acs.org

Several studies have established validated UV spectrophotometric methods for darunavir analysis. The λmax for darunavir is consistently reported in the range of 263 nm to 298 nm, depending on the solvent used. researchgate.netpurdue.eduoup.com For instance, in acetonitrile, a λmax of 263 nm has been recorded. purdue.edu Another method utilizing 0.1N HCl as the solvent identified the λmax at 298 nm. researchgate.net Similarly, methods using methanol (B129727) have also been developed. researchgate.net

The validation of these spectrophotometric methods confirms their suitability for quantitative analysis in research. Key validation parameters include linearity, accuracy, and precision. acs.orgpurdue.edu Linearity is typically established over a specific concentration range where the method yields results that are directly proportional to the concentration of the analyte. acs.org For darunavir, linearity has been demonstrated in ranges such as 3-18 µg/mL and 2-24 µg/mL. acs.orgpurdue.edu The accuracy of these methods is confirmed through recovery studies, which have shown results around 100%, indicating the method's ability to measure the true value. acs.org These validated methods provide a reliable tool for the routine analysis of darunavir in bulk substance. researchgate.netpurdue.edu

Table 1: UV-Visible Spectrophotometric Methods for this compound Quantification

Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
Acetonitrile2632-240.998 purdue.edu
Methanol2663-18Not Specified acs.org
0.1N HCl29810-60Not Specified researchgate.net
Methanol265Not SpecifiedNot Specified oup.com

Characterization of Stereochemical Purity and Enantiomeric Excess (e.g., Chiral Gas Chromatography)

The therapeutic efficacy of darunavir is specific to its (1R,2S) configuration. During its synthesis, other stereoisomers, particularly its enantiomer, can be formed as impurities. nih.gov Therefore, analytical methods capable of separating and quantifying these stereoisomers are crucial for ensuring the stereochemical purity and determining the enantiomeric excess of the active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. mdpi.comnih.gov

Research has focused on developing liquid chromatographic methods for the enantioseparation of darunavir. Polysaccharide-based CSPs, specifically those derived from amylose (B160209) and cellulose (B213188), have proven effective. nih.govmdpi.comnih.gov One study investigated the separation of darunavir stereoisomers on a Chiralpak AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, under normal-phase conditions. researchgate.netnih.gov Another study employed a Chiralpak IC column with immobilized cellulose tris(3,5-dichlorophenylcarbamate). nih.gov

The success of the separation depends heavily on the composition of the mobile phase and the column temperature. nih.govnih.gov The mobile phase typically consists of a nonpolar solvent like n-hexane mixed with a polar organic modifier such as ethanol, 2-propanol, or 1-propanol, and a small amount of an amine like diethylamine. nih.govnih.gov By optimizing these parameters, baseline separation of the enantiomers can be achieved. For example, an optimal separation was accomplished on a Chiralpak AD-H column using a mobile phase of n-hexane/ethanol/diethyl amine (80:20:0.1 v/v/v) at a temperature of 40°C. nih.gov These methods are essential for the quality control and assurance of the stereochemical integrity of this compound.

Table 2: Chiral HPLC Methods for Stereochemical Purity Analysis of this compound

Chiral Stationary Phase (Column)Chiral SelectorMobile Phase Composition (v/v/v)Temperature (°C)Reference
Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)n-hexane/ethanol/diethyl amine (80:20:0.1)40 nih.gov
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)n-hexane/2-propanol/diethyl amineVariable (20-50) nih.gov

Controlled Degradation and Stability Profiling of this compound in Research Conditions

Controlled degradation, or forced degradation, studies are essential in research to understand the intrinsic stability of a drug molecule and to identify potential degradation products. illinoisstate.edu These studies involve subjecting the drug to stress conditions that are more severe than those encountered during routine handling and storage, as outlined by the International Council for Harmonisation (ICH) guidelines. nih.govillinoisstate.edu For this compound, such studies have been performed under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. nih.govillinoisstate.edu

The stability profile of darunavir shows that it is relatively stable under thermal, photolytic, and certain oxidative conditions. nih.govillinoisstate.edu However, significant degradation is consistently observed in acidic and basic hydrolytic conditions. nih.govillinoisstate.edu In acidic conditions (e.g., 0.1 N HCl), multiple degradation products (DPs) have been identified. illinoisstate.edu Similarly, exposure to basic conditions (e.g., 0.1 N NaOH) also leads to the formation of several degradation products. illinoisstate.edu

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), has shown varied results. Some studies report stability in oxidative conditions, while others have identified degradation products when exposed to higher concentrations of H₂O₂ over extended periods. nih.govmdpi.com For instance, one study using 30% H₂O₂ identified a single degradation product. mdpi.com The characterization of these degradation products is a critical part of stability profiling and often employs advanced analytical techniques like UPLC-MS, HRMS, and NMR to elucidate their structures. illinoisstate.edu This information is vital for developing stability-indicating analytical methods that can separate the parent drug from any potential impurities or degradants.

Table 3: Summary of Controlled Degradation Studies of this compound

Stress ConditionParametersObserved DegradationIdentified Degradation Products (DPs)Reference
Acid Hydrolysis0.1 N HClConsiderable DegradationDP-1, DP-2, DP-3 illinoisstate.edu
Base Hydrolysis0.1 N NaOHConsiderable DegradationDP-2, DP-4, DP-5 illinoisstate.edu
Oxidative6% H₂O₂ (120 min)Degradation ObservedNot specified nih.gov
30% H₂O₂ (15 days, RT)Degradation ObservedOne DP (DPO) mdpi.com
Thermal60°C (2 hr)Relatively Stable- nih.gov
Photolytic1.2 million lux hoursRelatively Stable- nih.gov

Q & A

Q. What are the key synthetic intermediates and reaction mechanisms involved in Darunavir production?

Darunavir synthesis involves β-amino alcohols, carbamate esters, and aromatic sulfonamide intermediates, with asymmetric cross Aldol reactions critical for stereochemical control . Methodological approaches include optimizing chiral resolution via catalytic asymmetric synthesis and characterizing intermediates using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Researchers should prioritize purity validation of intermediates to ensure correct stereochemistry, as deviations may compromise protease inhibition efficacy.

Q. How do researchers assess Darunavir's bioequivalence in generic formulations?

Bioequivalence studies require rigorous pharmacokinetic (PK) comparisons between generic and reference formulations. Key variables include administration conditions (fasting vs. fed), ritonavir co-administration (to boost bioavailability), and intra-subject variability analysis . Methodological protocols involve measuring AUC (area under the curve), Cmax, and Tmax in crossover trials with ≥24 subjects to meet regulatory thresholds (e.g., 90% confidence intervals within 80–125%). Statistical models must account for ritonavir’s CYP3A4 inhibition effects on Darunavir metabolism.

Q. What analytical methods are used for Darunavir quantification in pharmacokinetic studies?

Validated spectrophotometric and fluorometric methods are employed, leveraging Darunavir’s complexation with O-phthalaldehyde under acidic conditions (0.1 N HCl in methanol) for fluorescence detection . Method validation includes precision testing (% RSD <2 for intraday/interday variability) and accuracy assessment via standard addition recovery (98–101%). HPLC with UV detection (retention time: ~2.36 min) and system suitability criteria (tailing factor <2, resolution >1.5) are recommended for high-throughput analysis .

Advanced Research Questions

Q. How can structural biology techniques elucidate Darunavir's resistance mechanisms in HIV protease mutants?

X-ray crystallography of Darunavir-bound HIV protease mutants (e.g., variants with 18–21 resistance-associated mutations) reveals resistance mechanisms such as altered hydrogen bonding in the P2′ pocket and reduced inhibitor binding affinity . Enzymatic assays measuring catalytic efficiency (kcat/KM) show that resistant mutants retain ~5% wild-type activity, sufficient for viral maturation despite Darunavir’s presence. Researchers should combine structural data with kinetic profiling to identify compensatory mutations (e.g., L76V, I84V) that destabilize inhibitor interactions .

Q. What methodological challenges arise when repurposing Darunavir for emerging viral pathogens like SARS-CoV-2?

Computational docking studies initially suggested Darunavir’s potential to inhibit SARS-CoV-2’s chymotrypsin-like protease , but clinical trials (e.g., open-label RCTs) showed no virologic benefit in COVID-19 patients . Discrepancies arise from differences in target protease substrate specificity and cellular entry mechanisms. Researchers should validate in silico hits using pseudovirus neutralization assays and evaluate off-target effects (e.g., cytokine modulation) before clinical translation. Structural analogs with optimized binding to viral proteases may improve efficacy.

Q. How do researchers reconcile contradictory data on Darunavir's efficacy in drug-resistant HIV strains?

Discrepancies in clinical trial outcomes (e.g., POWER trials vs. real-world data) often stem from baseline genotypic/phenotypic variability. Methodological strategies include:

  • Stratifying patients by pre-treatment susceptibility (fold-change in IC50 relative to wild-type) .
  • Monitoring emergent mutations (e.g., V32I, I47V) via next-generation sequencing .
  • Using pooled subgroup analyses to account for ritonavir-boosted dosing inconsistencies .

Q. What experimental designs optimize Darunavir's pharmacokinetic profiling in combination therapies?

Phase I trials should evaluate drug-drug interactions (DDIs) with CYP3A4 substrates (e.g., methadone, statins) using steady-state PK models . For once-daily vs. twice-daily dosing, researchers must consider ritonavir’s boosting effects and interactions with non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz reduces Darunavir exposure by 40%) . Adaptive trial designs with Bayesian statistics can refine dosing regimens in real time.

Data Contradiction and Validation

Q. How can researchers address variability in Darunavir's intra-subject pharmacokinetic data?

High intra-subject variability (ISV) in bioavailability (>30%) necessitates replicate study designs (e.g., 4-period crossover trials) to improve statistical power . Covariate analysis (e.g., body weight, CYP3A4 polymorphisms) and population PK modeling (NONMEM) help identify ISV sources. Method validation requires robust bioanalytical protocols (e.g., LC-MS/MS with stable isotope internal standards) to minimize assay-related variability .

Q. What strategies validate Darunavir's structural modifications to overcome resistance?

Structure-activity relationship (SAR) studies focus on the bis-tetrahydrofuran (bis-THF) ligand, which enhances binding to protease flaps. Rational design involves:

  • Introducing P2-carboxamide groups to improve hydrogen bonding .
  • Molecular dynamics simulations to predict resistance mutations (e.g., I50V) .
  • Synthetic analogs (e.g., TMC-411) are tested against clinical isolates with ≥10 resistance mutations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.